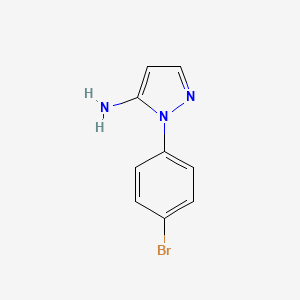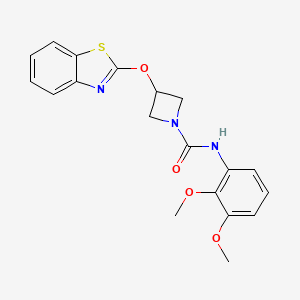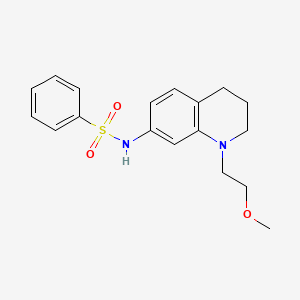![molecular formula C16H14N2OS B2591995 1-{4-methyl-2-[(naphthalen-1-yl)amino]-1,3-thiazol-5-yl}ethan-1-one CAS No. 398471-61-9](/img/structure/B2591995.png)
1-{4-methyl-2-[(naphthalen-1-yl)amino]-1,3-thiazol-5-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-methyl-2-[(naphthalen-1-yl)amino]-1,3-thiazol-5-yl}ethan-1-one is a complex organic compound featuring a thiazole ring, a naphthalene moiety, and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-methyl-2-[(naphthalen-1-yl)amino]-1,3-thiazol-5-yl}ethan-1-one typically involves multi-step organic reactions One common method starts with the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone The naphthalene moiety is then introduced via a nucleophilic aromatic substitution reaction
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-{4-methyl-2-[(naphthalen-1-yl)amino]-1,3-thiazol-5-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
1-{4-methyl-2-[(naphthalen-1-yl)amino]-1,3-thiazol-5-yl}ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-{4-methyl-2-[(naphthalen-1-yl)amino]-1,3-thiazol-5-yl}ethan-1-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The naphthalene moiety may facilitate binding to hydrophobic pockets within proteins, enhancing the compound’s efficacy.
Comparison with Similar Compounds
- 1-{4-methyl-2-[(phenyl)amino]-1,3-thiazol-5-yl}ethan-1-one
- 1-{4-methyl-2-[(pyridin-2-yl)amino]-1,3-thiazol-5-yl}ethan-1-one
Comparison: Compared to its analogs, 1-{4-methyl-2-[(naphthalen-1-yl)amino]-1,3-thiazol-5-yl}ethan-1-one is unique due to the presence of the naphthalene moiety, which can enhance its binding affinity and specificity towards certain biological targets. This structural feature may also impart distinct electronic properties, making it valuable in material science applications.
Properties
IUPAC Name |
1-[4-methyl-2-(naphthalen-1-ylamino)-1,3-thiazol-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-10-15(11(2)19)20-16(17-10)18-14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACSOPQXLZTVMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=CC3=CC=CC=C32)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,2R)-2-[(3-chloropyridin-4-yl)oxy]cyclopentan-1-amine](/img/structure/B2591912.png)



![[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride](/img/structure/B2591921.png)
![2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2591922.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-morpholinoethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2591923.png)
![4-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]morpholine](/img/structure/B2591926.png)


![6-chloro-3-(2-methylphenyl)-2-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2591931.png)
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2591932.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2591935.png)
